molecular formula C14H11N3O4S2 B5582716 4-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]BENZOIC ACID

4-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]BENZOIC ACID

Cat. No.: B5582716
M. Wt: 349.4 g/mol
InChI Key: CTLJXPXOGJCREW-UHFFFAOYSA-N
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Description

4-[(2,1,3-Benzothiadiazole-4-sulfonamido)methyl]benzoic acid: is a complex organic compound that features a benzothiadiazole core Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,1,3-Benzothiadiazole-4-sulfonamido)methyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core, which can be synthesized from o-phenylenediamine and thionyl chloride in pyridine . The resulting benzothiadiazole is then sulfonated and coupled with a benzoic acid derivative under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[(2,1,3-Benzothiadiazole-4-sulfonamido)methyl]benzoic acid involves its strong electron-withdrawing properties, which can influence various molecular interactions. The benzothiadiazole core can interact with electron-rich sites in target molecules, affecting their reactivity and stability . This interaction is crucial in its applications in organic electronics and as a potential drug candidate.

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c18-14(19)10-6-4-9(5-7-10)8-15-23(20,21)12-3-1-2-11-13(12)17-22-16-11/h1-7,15H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLJXPXOGJCREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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